molecular formula C7H9NO2 B1209617 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione CAS No. 20189-42-8

3-Ethyl-4-methyl-1H-pyrrole-2,5-dione

Cat. No. B1209617
CAS RN: 20189-42-8
M. Wt: 139.15 g/mol
InChI Key: CUBICSJJYOPOIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione and related compounds involves several key strategies. Acylation of pyrrolidine-2,4-diones to produce 3-acyltetramic acids is a notable method. This process involves the condensation of α-amino acid esters with ethoxycarbonylacetic acid, Dieckmann cyclisation, and subsequent hydrolysis–decarboxylation steps. The use of Lewis acids, particularly boron trifluoride–diethyl ether, has been shown to efficiently facilitate the acylation at C-3 position, highlighting a versatile route for the synthesis of substituted pyrrolidine-2,4-diones (Jones et al., 1990).

Molecular Structure Analysis

The molecular structure of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione and its derivatives has been extensively analyzed through various techniques, including X-ray crystallography. For instance, a study on the co-crystal of 3-ethyl-4-methyl-3-pyrrolin-2-one and its oxidized derivative provides insights into the hydrogen-bonded structures and the spatial arrangement of these molecules, offering a deeper understanding of their chemical behavior and reactivity (Gehman et al., 2019).

Chemical Reactions and Properties

3-Ethyl-4-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. These include acylation, condensation with aromatic aldehydes, and reactions with amines to form novel heterocyclic compounds. Such reactivity patterns underline the utility of this compound in synthetic chemistry for constructing complex molecules with potential biological activity (Mulholland et al., 1972).

Physical Properties Analysis

The physical properties of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and material science. The crystallization behavior, as observed in the formation of co-crystals with its oxidized derivative, provides valuable information on the solubility and stability of this compound under various conditions, which is essential for its practical application in synthesis and formulation processes (Gehman et al., 2019).

Chemical Properties Analysis

The chemical properties of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione, including its reactivity towards nucleophiles, electrophiles, and various reagents, play a significant role in its applications in organic synthesis. The compound's ability to undergo a wide range of chemical transformations allows for the synthesis of a variety of biologically active molecules and polymers with potential applications in different fields (Jones et al., 1990).

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

3-Ethyl-4-methyl-1H-pyrrole-2,5-dione derivatives have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic 4-substituents, are potent, competitive inhibitors of porcine liver GAO in vitro. Their inhibition activity has implications in reducing urinary oxalate levels in ethylene glycol-fed rats, which is significant for medical research (Rooney et al., 1983).

Co-crystallization Studies

A study on the crystallization of 3-ethyl-4-methyl-3-pyrrolin-2-one resulted in 1:1 co-crystals of this compound with 3-ethyl-4-methyl-3-pyrroline-2,5-dione. This research contributes to the understanding of molecular structures and interactions, essential in the field of crystallography and material science (Gehman et al., 2019).

Application in Polymer Solar Cells

3-Ethyl-4-methyl-1H-pyrrole-2,5-dione derivatives are used in the synthesis of novel alcohol-soluble n-type conjugated polyelectrolytes for applications as an electron transport layer in inverted polymer solar cells. These materials, due to their electron-deficient nature and planar structure, demonstrate high conductivity and electron mobility, enhancing the power conversion efficiency of solar cells (Hu et al., 2015).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including those structurally similar to 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione, are effective organic inhibitors of carbon steel corrosion in hydrochloric acid medium. These derivatives increase in inhibition efficiency with concentration and are primarily controlled by a chemisorption process (Zarrouk et al., 2015).

Optoelectronic Materials

Symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized and characterized for potential application in novel organic optoelectronic materials. Their photophysical properties, such as absorption and emission bands, make them suitable for use in biological systems and as acid–base indicators (Zhang et al., 2014).

properties

IUPAC Name

3-ethyl-4-methylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-5-4(2)6(9)8-7(5)10/h3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBICSJJYOPOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174021
Record name 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-methyl-1H-pyrrole-2,5-dione

CAS RN

20189-42-8
Record name 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020189428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ETHYL-4-METHYL-1H-PYRROLE-2,5-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5G691PF96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
V Cheetangdee, S Chaiseri - Agriculture and Natural Resources, 2006 - li01.tci-thaijo.org
Pandan leaves are commonly used to flavor desserts in Southeast Asia. The key aroma compound in pandan, 2-acetyl-1-pyrroline (ACPY), probably forms through Strecker degradation …
Number of citations: 47 li01.tci-thaijo.org
JS Sinninghe Damste, TI Eglinton… - … Society-Division Fuel …, 1991 - dspace.library.uu.nl
Porphyrins and related compounds are well known biological markers often applied in geochemistry.** These tetrapyrrole pigments also occur in kerogen since upon off-line pyrolysis of …
Number of citations: 2 dspace.library.uu.nl
HC Araújo, MEG Lacerda, D Lopes… - … Journal of Plant …, 2007 - Wiley Online Library
Volatile and semi‐volatile components of maté (Ilex paraguariensis St. Hil.) were analysed by headspace solid‐phase microextraction (HS‐SPME) coupled to gas chromatography and …
H Zhang, J Wang, D Zhang, L Zeng, Y Liu, W Zhu… - Food chemistry, 2021 - Elsevier
Although aged fragrance is the most outstanding quality characteristic of dark tea, its formation still is not much clear. Thus, the volatiles of Qingzhuan tea (QZT) during the whole post-…
Number of citations: 28 www.sciencedirect.com
W Orem, M Varonka, L Crosby, K Haase, K Loftin… - Applied …, 2017 - Elsevier
The large volume of wastewater produced during unconventional oil and gas (UOG) extraction is a significant challenge for the energy industry and of environmental concern, as the …
Number of citations: 58 www.sciencedirect.com
X Qiming, C Haidong, Z Huixian… - Flavour and fragrance …, 2006 - Wiley Online Library
The essential oils from leaves of Ceratophyllum demersum L. and Vallisneria spiralis L. from China were isolated by steam distillation in yields of 0.15% and 0.10%, respectively, and …
Number of citations: 48 onlinelibrary.wiley.com
O Bortolini, PP Giovannini, S Maietti, A Massi… - Journal of Molecular …, 2013 - Elsevier
Both (3R)- and (3S)-enantiomers of the chiral green tea flavor compound 3-hydroxy-3-methylnonane-2,4-dione were synthesized by the combined use of acetylacetoin synthase and …
Number of citations: 9 www.sciencedirect.com
S Shen, H Wu, T Li, H Sun, Y Wang, J Ning - Food Chemistry, 2023 - Elsevier
The aim of this study was to reveal the molecular basis of aroma changes during storage of An tea (AT). The key volatile compounds in AT were screened using SPME-GC–MS and SPE-…
Number of citations: 10 www.sciencedirect.com
JM Lee, JM Lee, GC Jang, HK Kim… - Journal of the Korean …, 2009 - koreascience.kr
This work has been conducted to develop a method for the analysis of neutral volatile flavors and their precursors in tobacco. The neutral volatile compounds and precursors in …
Number of citations: 3 koreascience.kr
KR Allambergenova, AA Zhanibekov… - Chemistry of Natural …, 2023 - Springer
The chemical composition of the aerial part of H. halodendron growing in Kazakhstan has been studied [1]. The new compound 3β-O-octadecanoyl-28-[3′-octadecanoyl-β-D-…
Number of citations: 0 link.springer.com

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